Cobalt(II) oxalate dihydrate

概要

説明

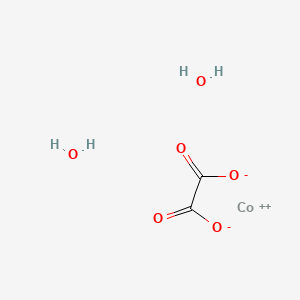

Cobalt(II) oxalate dihydrate is a chemical compound with the linear formula CoC2O4·2H2O . It is used as a stabilizer for hydrogen cyanide and as a temperature indicator . It is also used in the preparation of cobalt catalysts, and cobalt metal powder for powder-metallurgical applications .

Synthesis Analysis

This compound can be synthesized by calcination in static air at 500°C for 2 hours . Another method involves a sol-gel process to synthesize oxalate precursors and their subsequent thermal treatment to produce Co3O4 nanocrystallites .Molecular Structure Analysis

This compound is a coordination polymer. The oxalate ligands bridge Co(OH2)2 centres, and each cobalt adopts octahedral coordination geometry .Chemical Reactions Analysis

The thermal decomposition of this compound generally occurs in two steps: dehydration to anhydrous oxalate and next decomposition to Co and to CoO in two parallel reactions .Physical And Chemical Properties Analysis

This compound is a gray/pink powder . It is highly insoluble in water and converts to the oxide when heated (calcined) . It has a melting point of 230 °C (dec.) (lit.) .科学的研究の応用

Lithium-Ion Batteries

Cobalt(II) oxalate dihydrate has been utilized in the form of nanoribbons as a negative electrode material for lithium-ion batteries. Its unique structure differs from the monoclinic massive product and is capable of undergoing dehydration to form anhydrous cobalt oxalate. This material showcases high-capacity lithium storage with reversible capacities close to 900 mA·h·g−1, attributed to a novel reaction mechanism involving cobalt reduction−reoxidation (Aragón et al., 2009).

Catalysis in Ozonation Processes

Trace amounts of cobalt(II) have been found to accelerate the ozonation of oxalate, a process catalyzed by cobalt(II)-catalyzed ozonation of oxalate. This results in an increased removal rate of certain probe compounds, signifying the generation of hydroxyl radicals as byproducts. The reaction pathway involves the formation of cobalt(II) oxalate complexes and their subsequent oxidation by ozone (Pines & Reckhow, 2002).

Nanoparticle Synthesis

This compound has been employed in the synthesis of rod-shaped nanostructures through a microemulsion-based process. These structures can be thermally decomposed to produce nanoparticles of Co(3)O(4) and Co, showcasing unique properties like antiferromagnetic ordering (Ahmed et al., 2008).

Electrochemical Supercapacitors

In the development of supercapacitors, cobalt oxalate has been utilized to form a cobalt oxalate complex, which upon calcination yields nano cobalt oxide. These nanostructures have been used as electrode materials in supercapacitors, delivering significant specific capacitance values and showcasing excellent cycle life stability (Manteghi et al., 2015).

作用機序

Target of Action

Cobalt(II) oxalate dihydrate, with the formula CoC2O4·2H2O , is an inorganic compound and a coordination polymer . The primary targets of this compound are the oxalate ligands that bridge Co(OH2)2 centres .

Mode of Action

The compound interacts with its targets through a coordination polymer mechanism . Each cobalt adopts octahedral coordination geometry . The most probable mechanism of action is nucleation and growth, with a model range of 1.50 to 1.70 .

Biochemical Pathways

The compound is involved in the preparation of cobalt catalysts and cobalt metal powder for powder-metallurgical applications . It is also used in the process of recycling lithium-ion batteries, where the cobalt is obtained from cathode material (LiCoO2) by leaching with sulfuric acid and then precipitated with ammonium oxalate .

Pharmacokinetics

This compound is highly insoluble in water . It converts to the oxide when heated (calcined) . The apparent activation energy E is 99.84 kJ·mol−1; the pre-exponential factor A is 3.427×10^9 – 3.872×10^9 s−1 .

Result of Action

The compound undergoes thermal decomposition in two steps: dehydration to anhydrous oxalate and next decomposition to Co and to CoO in two parallel reactions .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors such as temperature and the presence of other compounds. For instance, it decomposes at a melting point of 250 °C . It is also used as a stabilizer for hydrogen cyanide and as a temperature indicator .

Safety and Hazards

将来の方向性

Cobalt(II) oxalate dihydrate is used in the preparation of cobalt catalysts, and cobalt metal powder for powder-metallurgical applications . It is also made in the process of recycling lithium-ion batteries, where the cobalt is obtained from cathode material (LiCoO2) by leaching with sulfuric acid and then precipitated with ammonium oxalate . This suggests potential future directions in the areas of catalyst preparation, powder metallurgy, and battery recycling.

生化学分析

Biochemical Properties

The biochemical properties of Cobalt(II) oxalate dihydrate are not well-studied. It is known that cobalt ions can interact with various enzymes and proteins in biological systems. For example, cobalt ions can replace zinc in zinc-finger proteins, altering their function

Cellular Effects

The cellular effects of this compound are also not well-documented. Cobalt ions are known to have various effects on cells. They can induce hypoxia-like responses, alter gene expression, and affect cellular metabolism

Molecular Mechanism

Cobalt ions can bind to proteins and other biomolecules, potentially inhibiting or activating enzymes and altering gene expression

Temporal Effects in Laboratory Settings

It is known that cobalt oxalate dihydrate dehydrates at about 280 K and 420 K, respectively

特性

IUPAC Name |

cobalt(2+);oxalate;dihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4.Co.2H2O/c3-1(4)2(5)6;;;/h(H,3,4)(H,5,6);;2*1H2/q;+2;;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWHSMSAKVHVSAS-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].O.O.[Co+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4CoO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5965-38-8 | |

| Record name | Cobalt, diaqua[ethanedioato(2-)-κO1,κO2]-, (T-4)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: What is the thermal decomposition behavior of Cobalt(II) oxalate dihydrate?

A1: this compound undergoes a two-step dehydration process in solid-state. [, ] This process has been studied using techniques like double extrapolation methods based on Coats Redfern’s integral equation and Ozawa’s equation. [] These analyses help determine the kinetic parameters and probable mechanisms involved in each dehydration step.

Q2: Are there any spectroscopic studies on this compound and its related complexes?

A2: Yes, vibrational spectroscopic studies have been conducted on this compound and its complex, dipotassium bisoxalatocobalt(II). [] These studies provide insights into the vibrational modes of the molecules and their bonding characteristics.

Q3: Can this compound be used in the synthesis of other materials?

A3: Indeed, this compound has been utilized as a precursor in hydrothermal synthesis. [] For instance, it has been used alongside zinc oxalate hydrate, triethylphosphate, and a structure-directing template (DAB-Am-4) to synthesize a novel adamite-type phase compound, Co2.68(OH)2(PO4)2Zn1.32. [] This compound exhibits a unique framework structure and high thermal stability.

Q4: Are there methods for controlling the combustion synthesis of Cobalt oxide (Co3O4) from this compound?

A5: Research has explored the use of continuous dynamically controlled low-temperature combustion synthesis to produce ultrafine Co3O4 powders from this compound. [] This method allows for controlled synthesis parameters, potentially leading to tailored material properties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-butoxyphenyl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2951123.png)

![3-Aminotricyclo[2.2.1.02,6]heptane-1-carboxylic acid;hydrochloride](/img/structure/B2951125.png)

![N-cyclohexyl-2-[3-(3-methoxyphenyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![3-(3-Fluoro-4-methoxyphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B2951135.png)

![2-Chloro-N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]acetamide](/img/structure/B2951141.png)

![1-methyl-5-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pyrrolidine-3-carboxamide](/img/structure/B2951142.png)

![N1-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2951145.png)